![molecular formula C16H15NO5S B1381126 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858249-67-8](/img/structure/B1381126.png)
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the synthesis and degradation of certain biomolecules .
Pharmacokinetics
Similar compounds have been shown to have varied bioavailability and are metabolized by various enzymes in the body .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways. This inhibition can result in changes in gene expression, as the compound affects transcription factors and other regulatory proteins . Furthermore, it can modulate enzyme activity by altering the conformation of the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it inhibits enzymes in the glycolytic pathway, leading to a decrease in ATP production and altered energy metabolism . Additionally, it affects the tricarboxylic acid cycle, resulting in changes in the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy metabolism and other mitochondrial functions . The precise localization within cells can determine the compound’s overall impact on cellular processes .
Biological Activity
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in pharmacology.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C20H22N2O5S |
Molecular Weight | 394.46 g/mol |
IUPAC Name | This compound |
CAS Number | 1858249-67-8 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity and specificity towards these targets, potentially leading to modulation of their activity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains such as E. coli and Staphylococcus aureus .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study indicated that certain benzoxazine derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways . The introduction of the benzylsulfonyl group is believed to enhance cytotoxic effects against tumor cells.
Neuropharmacological Effects
Research into the neuropharmacological effects of benzoxazine derivatives suggests potential applications in treating neurological disorders. Some studies have reported that these compounds may act as serotonin receptor antagonists, which could be beneficial in managing conditions like anxiety and depression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoxazine derivatives against Candida albicans and Aspergillus niger. The results indicated that modifications at the sulfonyl group significantly enhanced antifungal activity, with some derivatives achieving a Minimum Inhibitory Concentration (MIC) as low as 30 µg/mL .
- Anticancer Activity : In vitro studies on human cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of oxidative stress within cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazine core can significantly influence biological activity. For instance:
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .
- Anti-inflammatory Properties
- Neurological Applications
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Utilizing benzylsulfonyl derivatives and appropriate carboxylic acids under controlled conditions to form the benzoxazine structure.
- Cyclization Techniques : Employing cyclization strategies that promote the formation of the dihydrobenzoxazine framework, often through acid-catalyzed processes .
Case Studies
Several studies highlight the applications of this compound:
Properties
IUPAC Name |
4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(19)15-10-17(13-8-4-5-9-14(13)22-15)23(20,21)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSKXNIGWQETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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